molecular formula C23H18N2O4S B12388464 Antiviral agent 35

Antiviral agent 35

Katalognummer: B12388464
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: GJZCHLIWCQDKMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antiviral agent 35 is a synthetic compound designed to inhibit the replication of viruses by targeting specific stages of the viral life cycle. This compound has shown promise in treating various viral infections, making it a valuable addition to the arsenal of antiviral drugs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 35 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:

    Step 1: Formation of the core structure through a condensation reaction.

    Step 2: Functionalization of the core structure using selective protection and deprotection strategies.

    Step 3: Introduction of specific substituents via nucleophilic substitution or electrophilic addition reactions.

    Step 4: Final purification using column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch processing: Where reactions are carried out in large reactors.

    Continuous flow processing: For more efficient and consistent production.

Analyse Chemischer Reaktionen

Types of Reactions: Antiviral agent 35 undergoes various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Often performed using reagents like potassium permanganate or chromium trioxide.

    Reduction: Typically carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Utilizes reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Antiviral agent 35 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its ability to inhibit viral replication in cell cultures and animal models.

    Medicine: Explored as a potential treatment for viral infections such as influenza, hepatitis, and HIV.

    Industry: Utilized in the development of antiviral coatings and materials for medical devices.

Wirkmechanismus

The mechanism of action of antiviral agent 35 involves targeting specific viral proteins or host cell factors essential for viral replication. Key molecular targets include:

    Viral polymerases: Inhibition of viral RNA or DNA synthesis.

    Viral proteases: Prevention of viral protein processing and maturation.

    Host cell receptors: Blocking viral entry into host cells.

The compound interferes with these targets, thereby inhibiting the replication and spread of the virus.

Vergleich Mit ähnlichen Verbindungen

Antiviral agent 35 is unique compared to other antiviral compounds due to its broad-spectrum activity and low toxicity. Similar compounds include:

    Remdesivir: A nucleoside analog used to treat COVID-19.

    Oseltamivir: An inhibitor of influenza neuraminidase.

    Acyclovir: A guanine analog used to treat herpes simplex virus infections.

While these compounds share some similarities in their mechanisms of action, this compound stands out due to its effectiveness against a wider range of viruses and its potential for fewer side effects.

Eigenschaften

Molekularformel

C23H18N2O4S

Molekulargewicht

418.5 g/mol

IUPAC-Name

N-benzyl-N-naphthalen-1-yl-4-nitrobenzenesulfonamide

InChI

InChI=1S/C23H18N2O4S/c26-25(27)20-13-15-21(16-14-20)30(28,29)24(17-18-7-2-1-3-8-18)23-12-6-10-19-9-4-5-11-22(19)23/h1-16H,17H2

InChI-Schlüssel

GJZCHLIWCQDKMK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.